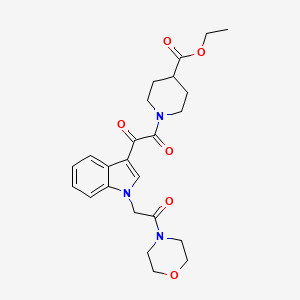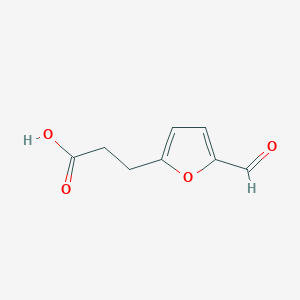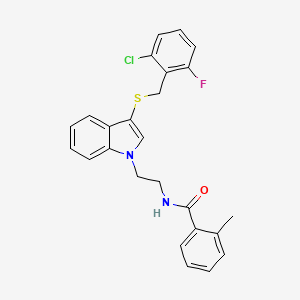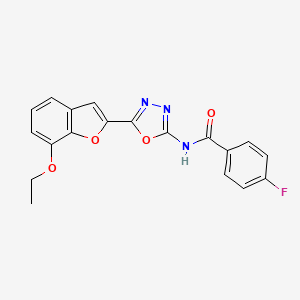
4-methoxy-6-oxo-1-(p-tolyl)-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-6-oxo-1-(p-tolyl)-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H16F3N3O4 and its molecular weight is 419.36. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-6-oxo-1-(p-tolyl)-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-6-oxo-1-(p-tolyl)-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide:
Pharmaceutical Applications
This compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. It can be used as a scaffold for designing drugs with anti-inflammatory, analgesic, and antipyretic properties. The presence of the pyridazine ring and trifluoromethoxy group enhances its pharmacokinetic properties, making it a promising candidate for further drug development .
Anticancer Research
Research has indicated that this compound exhibits significant anticancer activity. Its ability to inhibit the growth of cancer cells, particularly in breast and lung cancers, has been demonstrated in various in vitro studies. The compound’s mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a valuable molecule in cancer therapy research .
Agricultural Chemistry
In the field of agricultural chemistry, this compound can be utilized as a pesticide or herbicide. Its chemical structure allows it to interfere with the growth and development of pests and weeds, providing an effective means of crop protection. Studies have shown its efficacy in controlling a wide range of agricultural pests, contributing to increased crop yields .
Material Science
This compound has applications in material science, particularly in the development of new polymers and resins. Its unique chemical properties allow it to be used as a monomer or additive in the synthesis of high-performance materials. These materials can be used in various industries, including automotive, aerospace, and electronics, due to their enhanced mechanical and thermal properties .
Environmental Science
In environmental science, this compound can be employed in the development of sensors and detection systems for environmental monitoring. Its sensitivity to various environmental pollutants makes it an ideal candidate for creating sensors that can detect and quantify pollutants in air, water, and soil. This application is crucial for maintaining environmental health and safety .
Synthetic Chemistry
This compound serves as a versatile intermediate in synthetic chemistry. Its reactivity and stability make it an excellent building block for synthesizing a wide range of complex organic molecules. This application is crucial for the development of new chemical entities and the advancement of synthetic methodologies.
Each of these fields highlights the diverse and significant potential of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide in scientific research and practical applications.
properties
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4/c1-12-3-7-14(8-4-12)26-17(27)11-16(29-2)18(25-26)19(28)24-13-5-9-15(10-6-13)30-20(21,22)23/h3-11H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAFUZYUWAYPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-6-oxo-1-(p-tolyl)-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)
![N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2483894.png)
![7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483897.png)
![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)


![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)
![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)
![Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid](/img/no-structure.png)




![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)